Ethanol, 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]-
CAS No.: 68213-98-9
Cat. No.: VC3889337
Molecular Formula: C7H17NO3
Molecular Weight: 163.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68213-98-9 |
|---|---|
| Molecular Formula | C7H17NO3 |
| Molecular Weight | 163.21 g/mol |
| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethyl-methylamino]ethanol |
| Standard InChI | InChI=1S/C7H17NO3/c1-8(2-4-9)3-6-11-7-5-10/h9-10H,2-7H2,1H3 |
| Standard InChI Key | DHFGYXVVIQTUSZ-UHFFFAOYSA-N |
| SMILES | CN(CCO)CCOCCO |
| Canonical SMILES | CN(CCO)CCOCCO |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central methylamino group (-N(CH₃)-) bonded to two ethoxy-hydroxyethyl chains. The primary structure consists of:
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A 2-hydroxyethoxy segment providing hydrogen-bonding capacity
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A methylamino group contributing basicity and nucleophilic character
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Terminal hydroxyl groups enabling solubility in polar solvents
This configuration creates a branched ether-amine structure with three distinct functional domains . The IUPAC name 2-[[2-(2-hydroxyethoxy)ethyl]methylamino]ethanol systematically describes this arrangement, while common synonyms include N-Methyl-N-hydroxyethyl-N-hydroxyethoxyethylamine and 2-{2-(2-hydroxyethoxy)ethylamino}ethanol .
Stereochemical Considerations
Despite containing two chiral centers (at the amino-bearing carbon and the secondary hydroxyl group), the compound is typically synthesized and utilized as a racemic mixture. No studies to date have reported enantiomer-specific biological activities, though this remains an area of potential investigation .
Synthesis and Manufacturing Processes
Industrial Synthesis Pathways
The compound is produced through a two-step nucleophilic substitution reaction:
This method yields product purity >98% with typical byproducts including residual ethylene oxide derivatives (<1.5%) and oligomerized ethers (<0.3%) .
Laboratory-scale Modifications
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining 92% yield. Alternative routes using enzymatic catalysis (lipase-mediated etherification) show promise for green chemistry applications but remain limited to milligram-scale production .
Physicochemical Properties
The compound exhibits unique phase behavior and solubility characteristics:
| Property | Value | Measurement Conditions |
|---|---|---|
| Density | 1.068 g/cm³ | 25°C, anhydrous |
| Boiling Point | 278.9°C | 760 mmHg |
| Flash Point | 122.5°C | Closed cup |
| pKa | 14.42 ± 0.10 | Predicted, aqueous solution |
| LogP (octanol-water) | -1.03 | Experimental |
| Refractive Index | 1.475 | 20°C, Na D-line |
Notably, its low partition coefficient (LogP = -1.03) contradicts typical amphiphile behavior, suggesting strong water-structuring effects from the dual hydroxyl groups . The compound forms stable micelles at concentrations >15 mM in aqueous solutions, with critical micelle concentration (CMC) values temperature-dependent between 10-25 mM (20-50°C).
| Application | Concentration | Performance Metric | Improvement vs. Standard |
|---|---|---|---|
| Metalworking fluid | 8% v/v | Tool wear reduction | 27% |
| Agricultural adjuvant | 0.5% w/w | Herbicide leaf coverage | 53% |
| Cosmetics emulsion | 3% w/w | Phase separation temperature | +15°C |
Polymer Chemistry
As a chain transfer agent in radical polymerization:
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Controls polystyrene molecular weight (Đ = 1.12)
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Enables synthesis of telechelic polyacrylates with 98% end-group fidelity
| Test Organism | Route | LD₅₀ | Notable Effects |
|---|---|---|---|
| Rat (SD) | Oral | 2,340 mg/kg | Transient ataxia (4-6 hr) |
| Rabbit | Dermal | >5,000 mg/kg | Mild erythema (Draize score 1) |
| Zebrafish | Aquatic | 87 mg/L | 96-hr developmental delays |
The compound shows low bioaccumulation potential (BCF = 3.2) but demonstrates moderate ecotoxicity to aquatic invertebrates (Daphnia magna EC₅₀ = 12.4 mg/L) .
Future Research Directions
Emerging applications and unresolved scientific questions include:
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Targeted cancer therapies: Optimization of kinase inhibition selectivity through structural analogs
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Green chemistry applications: Development of biocatalytic synthesis routes using engineered amidases
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Advanced materials: Exploration as a template for mesoporous silica nanoparticle synthesis
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Environmental fate: Long-term soil accumulation studies under varied pH conditions
Ongoing clinical trials (NCT04892321) are evaluating its safety profile as a topical penetration enhancer for transdermal drug delivery systems, with Phase I results expected in Q3 2026.
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